Cas no 2680691-85-2 (2-(Aminomethyl)cyclobutan-1-one)

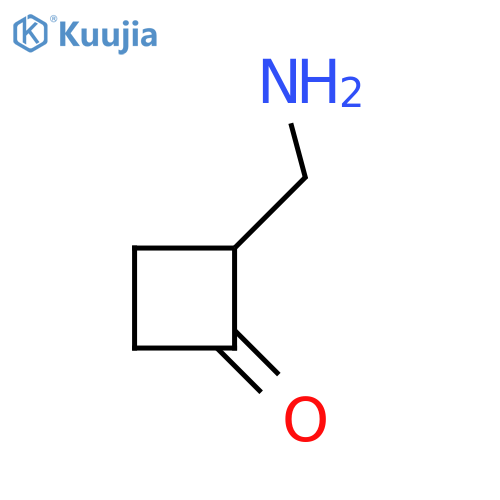

2680691-85-2 structure

商品名:2-(Aminomethyl)cyclobutan-1-one

CAS番号:2680691-85-2

MF:C5H9NO

メガワット:99.1310613155365

MDL:MFCD32828383

CID:5680260

PubChem ID:163321417

2-(Aminomethyl)cyclobutan-1-one 化学的及び物理的性質

名前と識別子

-

- 2-(aminomethyl)cyclobutan-1-one

- 2680691-85-2

- EN300-26670690

- 2-(Aminomethyl)cyclobutan-1-one

-

- MDL: MFCD32828383

- インチ: 1S/C5H9NO/c6-3-4-1-2-5(4)7/h4H,1-3,6H2

- InChIKey: HUJKMAUHYFZMQG-UHFFFAOYSA-N

- ほほえんだ: O=C1CCC1CN

計算された属性

- せいみつぶんしりょう: 99.068413911g/mol

- どういたいしつりょう: 99.068413911g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 7

- 回転可能化学結合数: 1

- 複雑さ: 90.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.3

- トポロジー分子極性表面積: 43.1Ų

2-(Aminomethyl)cyclobutan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26670690-1g |

2-(aminomethyl)cyclobutan-1-one |

2680691-85-2 | 1g |

$1442.0 | 2023-09-12 | ||

| Enamine | EN300-26670690-2.5g |

2-(aminomethyl)cyclobutan-1-one |

2680691-85-2 | 95.0% | 2.5g |

$2828.0 | 2025-03-20 | |

| Enamine | EN300-26670690-5.0g |

2-(aminomethyl)cyclobutan-1-one |

2680691-85-2 | 95.0% | 5.0g |

$4184.0 | 2025-03-20 | |

| Enamine | EN300-26670690-10.0g |

2-(aminomethyl)cyclobutan-1-one |

2680691-85-2 | 95.0% | 10.0g |

$6205.0 | 2025-03-20 | |

| Enamine | EN300-26670690-1.0g |

2-(aminomethyl)cyclobutan-1-one |

2680691-85-2 | 95.0% | 1.0g |

$1442.0 | 2025-03-20 | |

| Enamine | EN300-26670690-0.1g |

2-(aminomethyl)cyclobutan-1-one |

2680691-85-2 | 95.0% | 0.1g |

$1269.0 | 2025-03-20 | |

| Enamine | EN300-26670690-5g |

2-(aminomethyl)cyclobutan-1-one |

2680691-85-2 | 5g |

$4184.0 | 2023-09-12 | ||

| Enamine | EN300-26670690-0.5g |

2-(aminomethyl)cyclobutan-1-one |

2680691-85-2 | 95.0% | 0.5g |

$1385.0 | 2025-03-20 | |

| Enamine | EN300-26670690-10g |

2-(aminomethyl)cyclobutan-1-one |

2680691-85-2 | 10g |

$6205.0 | 2023-09-12 | ||

| Enamine | EN300-26670690-0.05g |

2-(aminomethyl)cyclobutan-1-one |

2680691-85-2 | 95.0% | 0.05g |

$1212.0 | 2025-03-20 |

2-(Aminomethyl)cyclobutan-1-one 関連文献

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

2680691-85-2 (2-(Aminomethyl)cyclobutan-1-one) 関連製品

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量